molecular formula C25H37N5O4 B10850034 (2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

Cat. No.: B10850034
M. Wt: 471.6 g/mol
InChI Key: ISJCFAFNSYZJRO-KJFGXLEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-370,518 is a synthetic peptide compound known for its potent inhibitory effects on thrombin, a key enzyme in the coagulation cascade. It is characterized by its high selectivity and potency, making it a valuable tool in the study and potential treatment of thrombotic disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-370,518 is synthesized through a series of peptide coupling reactions. The key steps involve the incorporation of a trans-aminocyclohexylglycine ketoamide residue at the P1 position, traditionally occupied by lysine or arginine . The synthesis typically involves the use of solid-phase peptide synthesis techniques, followed by purification using preparative liquid chromatography .

Industrial Production Methods: While specific industrial production methods for L-370,518 are not extensively documented, the general approach would involve large-scale peptide synthesis using automated synthesizers, followed by purification and quality control processes to ensure the compound’s purity and potency.

Chemical Reactions Analysis

Types of Reactions: L-370,518 primarily undergoes binding reactions with thrombin. The interaction involves a two-step binding process where the initially formed thrombin-inhibitor complex rearranges to a more stable final complex .

Common Reagents and Conditions: The synthesis of L-370,518 involves reagents such as protected amino acids, coupling agents like carbodiimides, and deprotecting agents. The reactions are typically carried out under controlled conditions to ensure the correct formation of peptide bonds.

Major Products Formed: The major product formed from the synthesis of L-370,518 is the peptide itself, characterized by its specific sequence and structural features that confer its inhibitory activity against thrombin .

Scientific Research Applications

L-370,518 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a tool to study the mechanisms of thrombin inhibition and to develop potential therapeutic agents for thrombotic disorders. Its high selectivity and potency make it an ideal candidate for studying the biochemical pathways involved in coagulation and for developing new anticoagulant drugs .

Properties

Molecular Formula

C25H37N5O4

Molecular Weight

471.6 g/mol

IUPAC Name

(2S)-N-[(1S)-1-(4-aminocyclohexyl)-3-(methylamino)-2,3-dioxopropyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C25H37N5O4/c1-27-19(15-16-7-4-3-5-8-16)25(34)30-14-6-9-20(30)23(32)29-21(22(31)24(33)28-2)17-10-12-18(26)13-11-17/h3-5,7-8,17-21,27H,6,9-15,26H2,1-2H3,(H,28,33)(H,29,32)/t17?,18?,19-,20+,21+/m1/s1

InChI Key

ISJCFAFNSYZJRO-KJFGXLEFSA-N

Isomeric SMILES

CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C3CCC(CC3)N)C(=O)C(=O)NC

Canonical SMILES

CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(C3CCC(CC3)N)C(=O)C(=O)NC

Origin of Product

United States

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